4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid
Description
This compound is a structurally complex molecule featuring:
- An indole moiety at the core, which is common in bioactive molecules due to its aromatic and hydrogen-bonding capabilities .
- A 4-oxobutanoic acid backbone, providing a carboxylic acid group for solubility and interaction with biological targets .
- Chiral centers at multiple positions (e.g., 1R, 2R configurations), suggesting stereospecific interactions .
Properties
Molecular Formula |
C35H44N4O6 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H44N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,20,24,27-28,36H,14-19,21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t24-,27-,28+,34+,35+/m0/s1 |
InChI Key |
NNTPEWZUKRSTMM-VVUNRPKCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)N[C@](C)(CC3=CNC4=CC=CC=C43)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3=CNC4=CC=CC=C43)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C |
Origin of Product |
United States |
Biological Activity
The compound 4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid , also known by its CAS number 130332-27-3 , is a complex organic molecule with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound is characterized by a molecular formula of and has a high solubility in DMSO, making it suitable for various in vitro studies. Its structure features multiple functional groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 130332-27-3 |
| Molecular Formula | C₃₅H₄₄N₄O₅ |
| Solubility | Soluble to 100 mM in DMSO |
| Storage Temperature | Store at +4°C |
The compound acts primarily as a selective cholecystokinin 2 (CCK-2) receptor antagonist . It demonstrates approximately 1600-fold selectivity over CCK1 receptors, which is significant for therapeutic applications targeting anxiety and certain types of cancer . The inhibition of CCK-2 receptors can lead to anxiolytic effects, making this compound of interest for treating anxiety disorders.
Antitumor Activity
Research has shown that this compound exhibits antitumor activity , particularly against small cell lung cancer (SCLC) cells in vivo. Studies indicate that it inhibits the proliferation of these cancer cells effectively, suggesting potential use as an anticancer agent .
Case Studies
- Anxiolytic Effects : In a study involving animal models, the administration of the compound led to significant reductions in anxiety-like behaviors, supporting its potential as an anxiolytic agent .
- Anticancer Research : A preclinical trial demonstrated that treatment with the compound resulted in reduced tumor growth in SCLC models, indicating its efficacy as a therapeutic agent against this aggressive cancer type .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| CCK-2 Antagonism | ~1600-fold selectivity over CCK1 receptors |
| Anxiolytic | Significant reduction in anxiety-like behaviors |
| Antitumor | Inhibition of SCLC cell proliferation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
Substituent Effects: The bicycloheptanyl group in the target compound introduces greater steric hindrance compared to adamantyl or phenylsulfonyl groups , which may influence receptor binding or metabolic stability.
Synthetic Approaches: Aza-Michael addition is a common method for indolyl-4-oxobutanoic acid derivatives (e.g., 7b–7d) , suggesting the target compound could be synthesized via similar pathways. Adamantyl-containing analogs (e.g., ) require specialized coupling reagents due to the bulky substituent.
Physical Properties: Melting points for indolyl-4-oxobutanoic acids range widely (162–217°C), influenced by substituent polarity . The target compound’s bicycloheptanyl group may raise its melting point due to increased rigidity.
Biological Implications: Indole derivatives often target serotonin receptors or enzymes like HDACs . The target’s 4-oxobutanoic acid moiety may mimic natural substrates (e.g., glutamate analogs) . Adamantyl and bicycloheptanyl groups are associated with enhanced blood-brain barrier penetration in other drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
